Cas no 225102-33-0 (Methyl 2-amino-4-methoxybutanoate)

Methyl 2-amino-4-methoxybutanoate is a versatile chiral building block used in organic synthesis and pharmaceutical applications. Its structure, featuring both amino and methoxy functional groups, enables its use in the preparation of complex molecules, particularly in peptidomimetics and bioactive compounds. The ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its role in asymmetric synthesis, where it serves as a precursor for intermediates in medicinal chemistry. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. Proper handling and storage are recommended to maintain its integrity.
Methyl 2-amino-4-methoxybutanoate structure
225102-33-0 structure
Product Name:Methyl 2-amino-4-methoxybutanoate
CAS No:225102-33-0
MF:C6H13NO3
MW:147.172322034836
CID:5729647
PubChem ID:21295212
Update Time:2025-09-27

Methyl 2-amino-4-methoxybutanoate Chemical and Physical Properties

Names and Identifiers

    • 225102-33-0
    • CS-0346926
    • methyl 2-amino-4-methoxybutanoate
    • EN300-218118
    • AKOS011768106
    • Methyl o-methylhomoserinate
    • MFCD16766266
    • methyl2-amino-4-methoxybutanoate
    • SCHEMBL6983472
    • Methyl 2-amino-4-methoxybutanoate
    • Inchi: 1S/C6H13NO3/c1-9-4-3-5(7)6(8)10-2/h5H,3-4,7H2,1-2H3
    • InChI Key: HAHAXWOXUNSINQ-UHFFFAOYSA-N
    • SMILES: O(C)CCC(C(=O)OC)N

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 61.6Ų

Methyl 2-amino-4-methoxybutanoate Pricemore >>

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TRC
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$ 180.00 2022-06-04
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$ 295.00 2022-06-04
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$714.0 2023-05-24
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Additional information on Methyl 2-amino-4-methoxybutanoate

Methyl 2-amino-4-methoxybutanoate (CAS No. 225102-33-0): A Comprehensive Overview

Methyl 2-amino-4-methoxybutanoate (CAS No. 225102-33-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis. This ester derivative, characterized by its unique amino and methoxy functional groups, serves as a versatile building block in the synthesis of complex molecules. Its molecular formula, C6H13NO3, and structural features make it a valuable intermediate for researchers and industrial applications alike.

The compound’s chemical properties include a molecular weight of 147.17 g/mol and a distinct balance of hydrophilicity and lipophilicity due to its methoxy and amino groups. This balance is crucial for its solubility in both polar and non-polar solvents, enhancing its utility in diverse synthetic pathways. Recent studies highlight its role in the development of peptide mimetics and bioactive molecules, aligning with the growing demand for innovative therapeutic agents in the pharmaceutical industry.

One of the most searched questions related to Methyl 2-amino-4-methoxybutanoate is its application in drug discovery. Researchers frequently explore its potential as a precursor for chiral intermediates, which are essential for producing enantiomerically pure drugs. The compound’s stereochemical integrity and functional group compatibility make it a preferred choice for asymmetric synthesis, a hot topic in modern medicinal chemistry.

In the agrochemical sector, Methyl 2-amino-4-methoxybutanoate is investigated for its role in designing plant growth regulators and pesticide intermediates. With the global push toward sustainable agriculture, this compound’s derivatization potential offers eco-friendly solutions for crop protection. Its low toxicity profile and biodegradability further align with regulatory trends favoring greener alternatives.

The market dynamics for Methyl 2-amino-4-methoxybutanoate reflect its niche yet expanding applications. Analysts note a steady rise in demand from Asia-Pacific regions, driven by advancements in pharmaceutical manufacturing and agrochemical innovation. Suppliers and manufacturers are increasingly focusing on scalable synthesis methods to meet this demand while maintaining high purity standards (>98%), a key concern for end-users.

From a synthetic chemistry perspective, the compound’s preparation typically involves esterification of 2-amino-4-methoxybutanoic acid, followed by purification via recrystallization or chromatography. Recent patent literature highlights novel catalytic approaches to optimize yield and reduce byproducts, addressing the industry’s emphasis on cost-effective and sustainable production.

For researchers seeking custom synthesis or bulk quantities of Methyl 2-amino-4-methoxybutanoate, it’s critical to partner with suppliers who adhere to Good Manufacturing Practices (GMP) and provide comprehensive analytical documentation (e.g., HPLC, NMR spectra). These practices ensure compliance with stringent quality requirements in pharmaceuticals and agrochemicals.

In summary, Methyl 2-amino-4-methoxybutanoate (CAS No. 225102-33-0) stands at the intersection of innovation and practicality. Its multifaceted applications, coupled with evolving market needs, position it as a compound of enduring relevance. As research continues to uncover new derivatives and functionalities, its role in advancing life sciences and material chemistry is poised to grow exponentially.

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